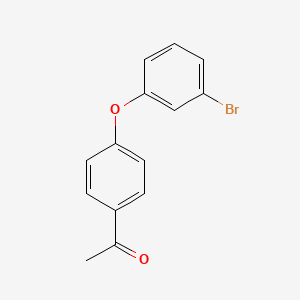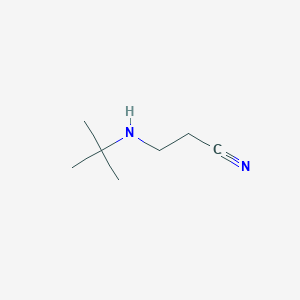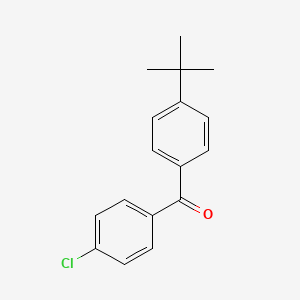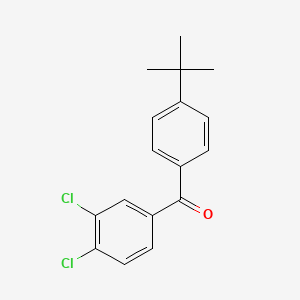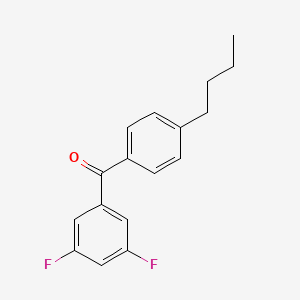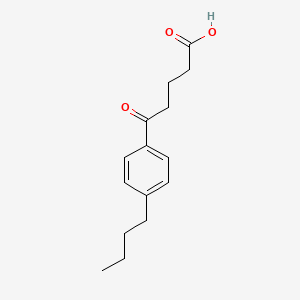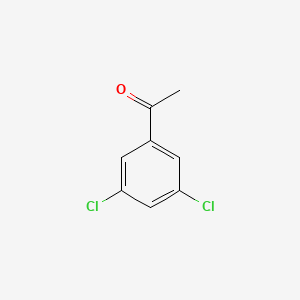
3',5'-ジクロロアセトフェノン
概要
説明
3’,5’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 3’ and 5’ positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学的研究の応用
3’,5’-Dichloroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
作用機序
Target of Action
For instance, dichloroacetophenone has been shown to inhibit Pyruvate dehydrogenase kinase-1 (PDK1), a key metabolic enzyme
Mode of Action
For example, dichloroacetophenone has been shown to inhibit PDK1, leading to increased apoptosis and decreased autophagy in acute myeloid leukemia (AML) cells
Biochemical Pathways
PDK1 plays a crucial role in the regulation of glucose metabolism, and its inhibition can disrupt these processes .
Result of Action
If we consider the potential inhibition of pdk1, this could lead to increased apoptosis and decreased autophagy in certain cell types, such as aml cells . It’s important to note that these effects are speculative and based on the actions of similar compounds.
生化学分析
Biochemical Properties
3’,5’-Dichloroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an intermediate in the synthesis of certain antitussive and antiasthmatic drugs . The compound interacts with enzymes involved in the metabolic pathways of these drugs, facilitating their synthesis and enhancing their therapeutic effects. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
3’,5’-Dichloroacetophenone has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, 3’,5’-Dichloroacetophenone can impact cell signaling by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3’,5’-Dichloroacetophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Dichloroacetophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3’,5’-Dichloroacetophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3’,5’-Dichloroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3’,5’-Dichloroacetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, it may enhance the production of certain metabolites by activating enzymes involved in their synthesis or inhibit the production of others by blocking key enzymatic steps.
Transport and Distribution
Within cells and tissues, 3’,5’-Dichloroacetophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 3’,5’-Dichloroacetophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence metabolic processes, or in the nucleus, where it can affect gene expression. Understanding the subcellular localization of 3’,5’-Dichloroacetophenone is essential for elucidating its biochemical mechanisms and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: 3’,5’-Dichloroacetophenone can be synthesized through several methods. One common method involves the chlorination of acetophenone. In this process, acetophenone is treated with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of 3’,5’-Dichloroacetophenone often involves the use of more efficient and scalable methods. One such method includes the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst . This method provides a higher yield and is more suitable for large-scale production.
化学反応の分析
Types of Reactions: 3’,5’-Dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Dichlorobenzoic acids.
Reduction: Dichlorobenzyl alcohols.
Substitution: Various substituted acetophenones depending on the nucleophile used.
類似化合物との比較
- 2,4-Dichloroacetophenone
- 4-Amino-3,5-dichloroacetophenone
- 2,5-Dichloroacetophenone
Comparison: 3’,5’-Dichloroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,4-Dichloroacetophenone, it has different reactivity and applications. The presence of chlorine atoms at the 3’ and 5’ positions makes it more suitable for certain synthetic routes and industrial applications .
特性
IUPAC Name |
1-(3,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBBKVZFUHCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374147 | |
| Record name | 3',5'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-72-0 | |
| Record name | 3',5'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Dichloro-phenyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
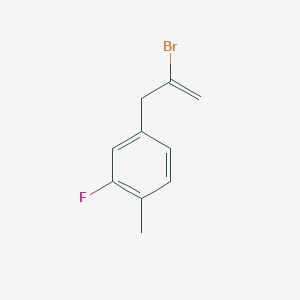
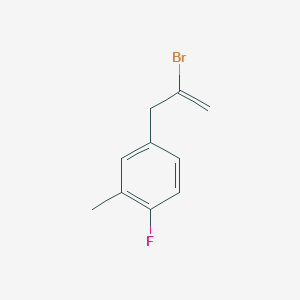
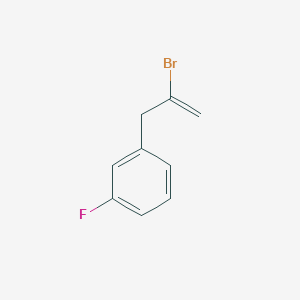
![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)
